cis-1-Methylcyclobutane-1,3-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

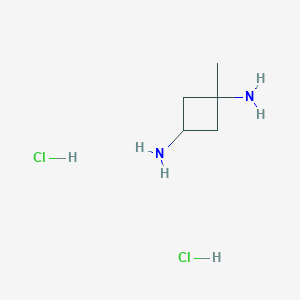

“Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 2231664-29-0 . It has a molecular weight of 173.08 . This compound is a versatile material with diverse applications in scientific research.

Molecular Structure Analysis

The InChI code for “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The molecular formula of “cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” isC5H14Cl2N2 . Its molecular weight is 173.08406 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Cyclobutane-derived Diamines Synthesis and Molecular Structure

Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are explored as sterically constrained diamine building blocks for drug discovery. A synthesis approach for their Boc-monoprotected derivatives has been developed to prepare multigram amounts. These derivatives offer a foundation for constructing cyclobutane rings using classical malonate alkylation chemistry. The conformational preferences of these cyclobutane diamine derivatives were evaluated, revealing potential for incorporation into commercially available drugs (Radchenko et al., 2010).

Fungicidal Activity of Alicyclic Diamines

In agricultural research, alicyclic diamines synthesized as dihydrochloride salts, such as 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene (BAD), showed promising fungicidal activity against crop pathogens like Erysiphe graminis. The study provides insights into the potential agricultural applications of cyclobutane and related diamines for controlling important crop diseases (Havis et al., 1996).

Photochemistry of Cyclobutane Pyrimidine Dimers

Cyclobutane pyrimidine dimers are significant UV-induced DNA photoproducts, implicated in carcinogenesis. Research into the spectroscopic properties of these dimers, including neutral, charged, and excited states, provides critical data for understanding photodamage and repair mechanisms. Such studies contribute to the broader field of photobiology and photochemistry, offering insights into DNA damage and repair processes (Barbatti, 2014).

Stereoselective Synthesis for Biomedical Applications

Cyclobutane-containing scaffolds have been developed as intermediates in the stereoselective synthesis of compounds with potential biomedical applications, including surfactants, gelators, and metal cation ligands. The presence of cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane rings in these products highlights the versatility of cyclobutane diamines in synthesizing biologically active compounds (Illa et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-methylcyclobutane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMJDMGHRXKXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)